
2-(2-Phenylethenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)benzaldehyde is an organic compound with the molecular formula C15H12O. It is a derivative of benzaldehyde, where a phenylethenyl group is attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenylethenyl)benzaldehyde can be synthesized through several methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, benzaldehyde reacts with a suitable ylide to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium, can facilitate the coupling reactions necessary to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
2-(2-Phenylethenyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Used in the production of fragrances, dyes, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The phenylethenyl group can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the phenylethenyl group.
Cinnamaldehyde: Similar structure but with a different substitution pattern on the benzene ring.
2-Phenylethylamine: Similar aromatic structure but with an amine group instead of an aldehyde.
Uniqueness
2-(2-Phenylethenyl)benzaldehyde is unique due to the presence of both an aldehyde group and a phenylethenyl group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler benzaldehyde derivatives .
Properties
CAS No. |
52095-44-0 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-12H |
InChI Key |
BIHJQNXEOKKCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




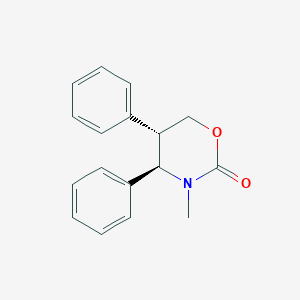


![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
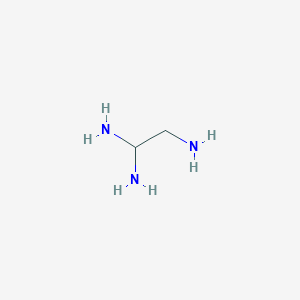
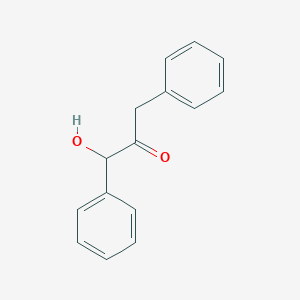
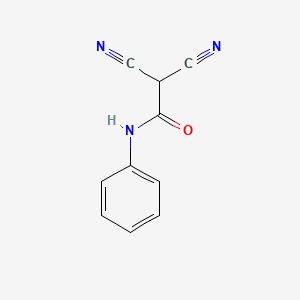
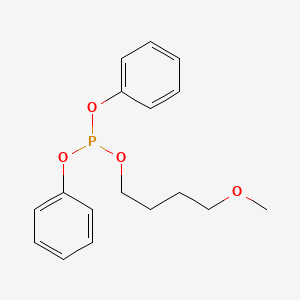
![1,2-Benzenediol, 4-[2-(diethylamino)ethyl]-](/img/structure/B14650747.png)
